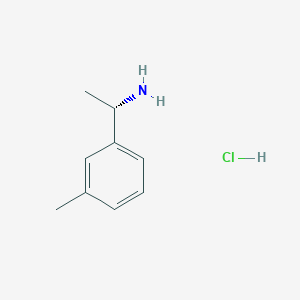

(S)-1-m-Tolylethanamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves various strategies, including the use of chiral Lewis bases for enantioselective hydrosilylation, resulting in chiral 1,2-diarylethanamines with high yields and good enantioselectivities (Zheng et al., 2013). Another method includes reacting p-toluic hydrazide and glycine via polyphosphoric acid condensation, achieving high yields and spectral characterization of the products (Shimoga et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and X-ray diffraction studies, plays a crucial role in characterizing compounds. For instance, FT-Raman and FT-IR spectroscopy, combined with DFT calculations, provide detailed insights into vibrational wavenumbers, NLO properties, and molecular stability through NBO analysis (Almutairi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving (S)-1-m-Tolylethanamine hydrochloride and its analogs include hydrosilylation and reactions with various electrophiles and dielectrophiles, leading to the formation of nitrogen heterocycles and other complex structures. These reactions demonstrate the versatility and reactivity of these compounds in synthesizing pharmaceutically relevant molecules (Alonso et al., 1997).

Physical Properties Analysis

The physical properties of related compounds, such as phase transition temperatures and the formation of nonlamellar structures, are crucial for understanding their behavior in different environments. These properties are studied using techniques like scanning calorimetry, NMR, and electron microscopy, revealing how structural modifications, like N-methylation, affect the lipid interactions and membrane properties (Gagne et al., 1985).

Applications De Recherche Scientifique

Ion Suppression in Mass Spectrometry

Mass spectrometry (MS) is crucial in clinical laboratories for its specificity, sensitivity, and speed. Ion suppression, a significant interference in MS, affects the detector's charged ion amount. Understanding ion suppression's causes and minimizing its effects are essential for developing reliable mass spectrometric assays (Annesley, 2003).

Role of 1-Methylcyclopropene

1-Methylcyclopropene (1-MCP) inhibits ethylene action, impacting a broad range of fruits, vegetables, and flowers. Its application at low concentrations can significantly extend the shelf life and maintain the quality of agricultural products (Blankenship & Dole, 2003).

Acid Hydrolysis of Starch

Acid hydrolysis modifies starch's structural and functional properties without disrupting its granular morphology, essential for both scientific research and industrial applications. This process affects the amylose content, chain length distribution of amylopectin, and the starch's molecular and crystalline organization (Wang & Copeland, 2015).

Electrochemical Processes for Contaminated Water Treatment

Electrochemical processes offer promising solutions for removing organic and inorganic contaminants from water. Future research needs to address the formation of toxic byproducts and efficiency loss due to mass transfer limitations and undesired side reactions (Radjenovic & Sedlak, 2015).

Propriétés

IUPAC Name |

(1S)-1-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZRFRLOFJGHSK-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660768 | |

| Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-m-Tolylethanamine hydrochloride | |

CAS RN |

138457-18-8, 1630984-18-7 | |

| Record name | (1S)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.